
Cortagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortagine is a highly selective peptide agonist for the corticotropin-releasing factor receptor subtype 1. This compound was developed to study the behavioral and autonomic functions associated with the stress response. This compound has shown significant potential in preclinical models for its anxiogenic and antidepressant-like effects .
Vorbereitungsmethoden
Cortagine is synthesized from chimeric intermediate sequences derived from ovine corticotropin-releasing factor, sauvagine, and human/rat corticotropin-releasing factor. The resulting peptide is highly soluble and has a strong affinity for the corticotropin-releasing factor receptor subtype 1 .
Analyse Chemischer Reaktionen
Cortagine undergoes various chemical reactions, primarily involving its interaction with the corticotropin-releasing factor receptor subtype 1. The compound has a strong affinity for this receptor, with an inhibitory concentration (IC50) of less than 5 nanomolar . The addition of a glutamate residue at position 21 significantly reduces its binding preference for the corticotropin-releasing factor receptor subtype 2 and the corticotropin-releasing factor binding protein .
Wissenschaftliche Forschungsanwendungen
Cortagine has been extensively studied for its role in modulating anxiety and depression-like behaviors. It has been tested in various preclinical models, including the elevated plus-maze test and the forced swim test, where it demonstrated significant anxiogenic and antidepressant-like effects . Additionally, this compound has been used to study the autonomic functions associated with the stress response, including heart rate and heart rate variability . Its specificity for the corticotropin-releasing factor receptor subtype 1 makes it a valuable tool for understanding the differential roles of corticotropin-releasing factor receptor subtypes in stress-related behaviors and autonomic functions .
Wirkmechanismus
Cortagine exerts its effects by selectively binding to the corticotropin-releasing factor receptor subtype 1. This binding activates the receptor, leading to the modulation of various stress-related behaviors and autonomic functions.
Vergleich Mit ähnlichen Verbindungen
Cortagine is unique in its high selectivity for the corticotropin-releasing factor receptor subtype 1. Other similar compounds include ovine corticotropin-releasing factor and sauvagine, which have been used to study the roles of corticotropin-releasing factor receptor subtypes in stress-related behaviors . this compound’s enhanced selectivity and reduced affinity for the corticotropin-releasing factor receptor subtype 2 and the corticotropin-releasing factor binding protein make it a more potent and specific tool for studying the corticotropin-releasing factor receptor subtype 1 .
Eigenschaften
Molekularformel |
C192H323N55O63S |
|---|---|
Molekulargewicht |
4442 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C192H323N55O63S/c1-32-95(23)148(243-183(304)130(84-249)241-187(308)149(96(24)33-2)244-184(305)131-42-37-67-247(131)189(310)132-43-38-66-246(132)139(257)82-208-156(277)106-47-56-138(256)214-106)186(307)239-127(80-145(268)269)180(301)234-123(76-92(17)18)177(298)240-129(83-248)182(303)235-118(71-87(7)8)171(292)225-113(51-60-143(264)265)166(287)230-120(73-89(11)12)174(295)231-117(70-86(5)6)170(291)218-104(40-35-64-206-191(201)202)159(280)223-114(52-61-144(266)267)168(289)242-147(94(21)22)185(306)238-124(77-93(19)20)172(293)224-112(50-59-142(262)263)164(285)226-115(62-68-311-31)167(288)222-111(49-58-141(260)261)163(284)217-103(39-34-63-205-190(199)200)157(278)212-100(28)153(274)216-110(48-57-140(258)259)162(283)221-109(46-55-135(195)253)165(286)228-116(69-85(3)4)169(290)213-101(29)154(275)215-108(45-54-134(194)252)161(282)220-107(44-53-133(193)251)158(279)211-98(26)152(273)210-99(27)155(276)227-125(78-136(196)254)179(300)236-126(79-137(197)255)178(299)219-105(41-36-65-207-192(203)204)160(281)229-119(72-88(9)10)173(294)232-121(74-90(13)14)175(296)233-122(75-91(15)16)176(297)237-128(81-146(270)271)181(302)245-150(102(30)250)188(309)209-97(25)151(198)272/h85-132,147-150,248-250H,32-84H2,1-31H3,(H2,193,251)(H2,194,252)(H2,195,253)(H2,196,254)(H2,197,255)(H2,198,272)(H,208,277)(H,209,309)(H,210,273)(H,211,279)(H,212,278)(H,213,290)(H,214,256)(H,215,275)(H,216,274)(H,217,284)(H,218,291)(H,219,299)(H,220,282)(H,221,283)(H,222,288)(H,223,280)(H,224,293)(H,225,292)(H,226,285)(H,227,276)(H,228,286)(H,229,281)(H,230,287)(H,231,295)(H,232,294)(H,233,296)(H,234,301)(H,235,303)(H,236,300)(H,237,297)(H,238,306)(H,239,307)(H,240,298)(H,241,308)(H,242,289)(H,243,304)(H,244,305)(H,245,302)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,199,200,205)(H4,201,202,206)(H4,203,204,207)/t95-,96-,97-,98-,99-,100-,101-,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,147-,148-,149-,150-/m0/s1 |
InChI-Schlüssel |
ZRXFCMBSXKIROJ-LUYVHWDWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


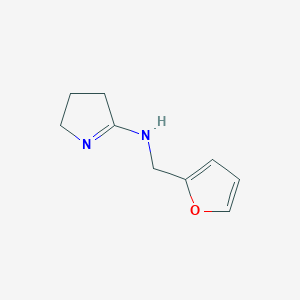
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
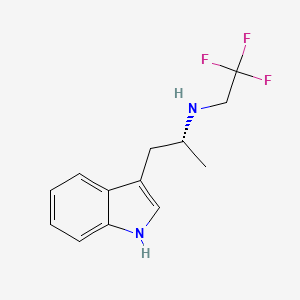
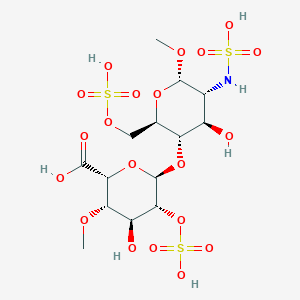
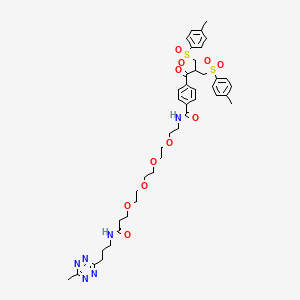

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
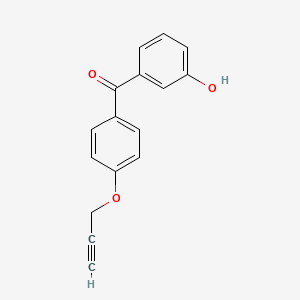
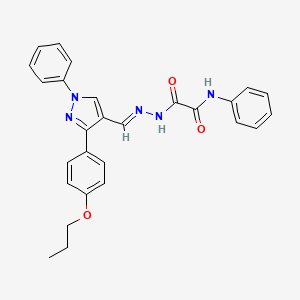
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
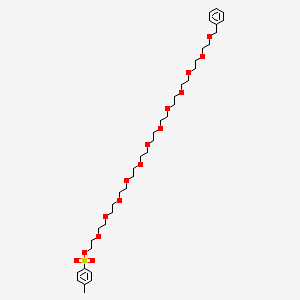

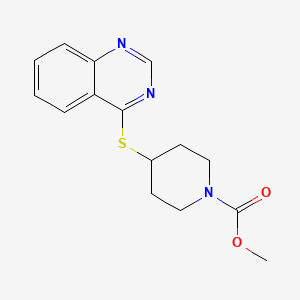
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
